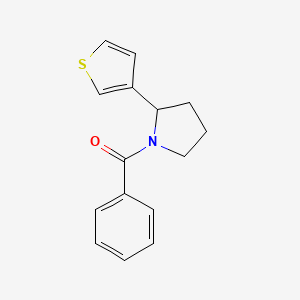

Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

Molecular Formula |

C15H15NOS |

|---|---|

Molecular Weight |

257.4 g/mol |

IUPAC Name |

phenyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |

InChI |

InChI=1S/C15H15NOS/c17-15(12-5-2-1-3-6-12)16-9-4-7-14(16)13-8-10-18-11-13/h1-3,5-6,8,10-11,14H,4,7,9H2 |

InChI Key |

FTYHXMJZQYQSQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CSC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves the formation of the pyrrolidine ring followed by the introduction of the phenyl and thiophene substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones, which can then be further functionalized to introduce the phenyl and thiophene groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted phenyl and thiophene compounds.

Scientific Research Applications

Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related methanone derivatives, focusing on substituent effects, synthetic pathways, biological activity, and physicochemical properties.

Structural Features

Key Observations :

Key Observations :

Key Observations :

Physicochemical Properties

Biological Activity

Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone is an organic compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring, a thiophene moiety, and a phenyl group. This compound has been the subject of various studies aimed at elucidating its biological activities, particularly its potential anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 297.42 g/mol. The presence of the ketone functional group enhances its reactivity, allowing for diverse interactions with biological macromolecules such as enzymes and receptors.

Preliminary research indicates that this compound may influence various cellular pathways through its interactions with specific biological targets. Mechanistic studies suggest that the compound could modulate enzyme activity or receptor binding, which are critical for its therapeutic effects.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has shown promising activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity Against A549 Cells

| Compound | Viability (%) | Comparison to Cisplatin |

|---|---|---|

| This compound | 64% | Less effective |

| Compound with 4-Chlorophenyl | 61% | Comparable |

| Compound with 4-Dimethylamino Phenyl | 50% | More effective |

These results indicate that modifications to the phenyl ring can significantly impact anticancer efficacy, highlighting the importance of structure-activity relationships in drug development.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest it may inhibit specific inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

A study published in MDPI characterized various derivatives of pyrrolidine compounds, including those similar to this compound. The findings revealed that modifications to the thiophene and pyrrolidine rings could enhance biological activity, making these compounds attractive candidates for further development in treating cancer and inflammatory diseases .

Example Case Study: Anticancer Activity Evaluation

In one notable study, researchers evaluated the cytotoxic effects of several derivatives on A549 cells using the MTT assay. The results indicated that specific substitutions on the phenyl ring led to increased cytotoxicity. For instance:

Table 2: Cytotoxicity Evaluation of Derivatives

| Compound Name | Substitution | Viability (%) |

|---|---|---|

| Compound A | None | 78% |

| Compound B | 4-Chloro | 64% |

| Compound C | 4-Dimethylamino | 50% |

These findings underscore the significance of structural modifications in enhancing the therapeutic potential of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.